

Synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran from 4-bromophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Bromophenoxy)tetrahydro-2H-pyran

Cat. No.: B1275125

[Get Quote](#)

Application Note: Synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran

Introduction

2-(4-Bromophenoxy)tetrahydro-2H-pyran is a valuable building block in organic synthesis, often utilized as a protected form of 4-bromophenol. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the phenolic hydroxyl group, which is stable under a variety of reaction conditions including exposure to strong bases, organometallics, and hydrides.^[1] This stability allows for selective reactions at other positions of the aromatic ring or in other parts of a molecule without interference from the acidic phenolic proton. The synthesis is achieved through the acid-catalyzed reaction of 4-bromophenol with 3,4-dihydro-2H-pyran (DHP).^{[1][2][3]} This document provides a detailed protocol for this synthesis, outlining the necessary reagents, conditions, and purification methods.

Chemical Reaction

The overall reaction involves the addition of the phenolic hydroxyl group of 4-bromophenol across the double bond of 3,4-dihydro-2H-pyran in the presence of an acid catalyst.

The image you are requesting does not exist or is no longer available.

imgur.com

Experimental Protocol

This section details the step-by-step procedure for the synthesis of **2-(4-Bromophenoxy)tetrahydro-2H-pyran**.

Materials and Reagents

Reagent/Material	Grade	Supplier
4-Bromophenol	Reagent	Sigma-Aldrich
3,4-Dihydro-2H-pyran (DHP)	97%	Alfa Aesar
p-Toluenesulfonic acid monohydrate (p-TsOH·H ₂ O)	98.5%	J&T Scientific
Dichloromethane (DCM), anhydrous	≥99.8%	Sigma-Aldrich
Saturated sodium bicarbonate solution	Laboratory prepared	-
Brine (Saturated NaCl solution)	Laboratory prepared	-
Anhydrous sodium sulfate (Na ₂ SO ₄)	ACS reagent	Fisher Scientific
Silica gel for column chromatography	60 Å, 230-400 mesh	Merck
Hexanes	ACS grade	VWR Chemicals
Ethyl acetate	ACS grade	VWR Chemicals

Equipment

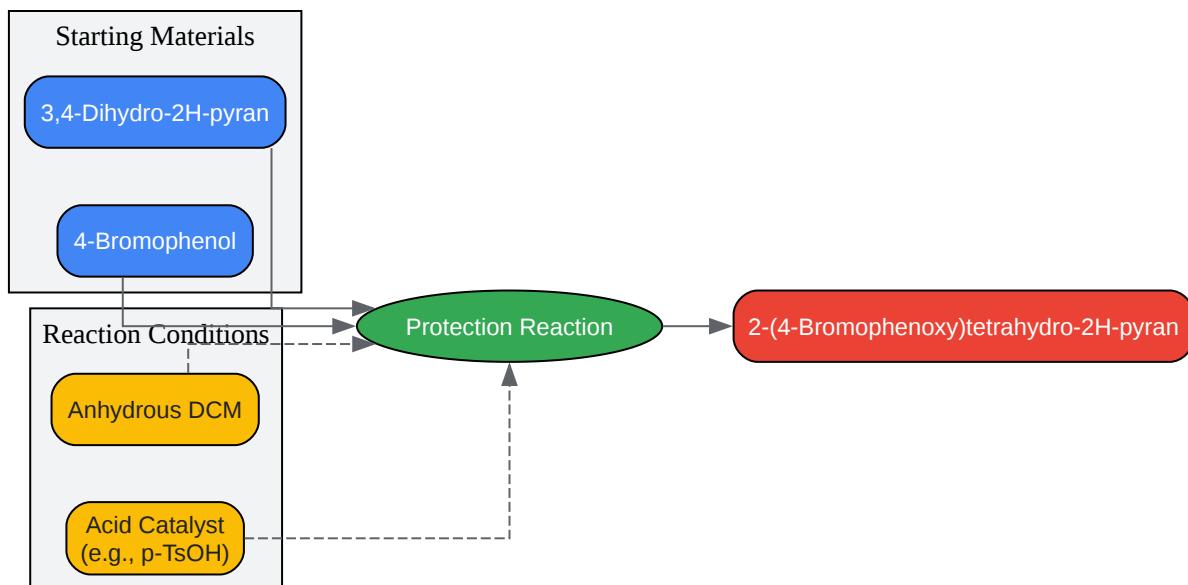
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography
- Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure

- Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.0 eq). Dissolve the phenol in anhydrous dichloromethane (DCM).
- Addition of Catalyst and Reagent: Add a catalytic amount of p-toluenesulfonic acid monohydrate ($p\text{-TsOH}\cdot\text{H}_2\text{O}$) (0.02 eq) to the solution. Cool the mixture to 0 °C using an ice bath. To this stirred solution, add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) dropwise.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 1-3 hours.
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure **2-(4-bromophenoxy)tetrahydro-2H-pyran**.

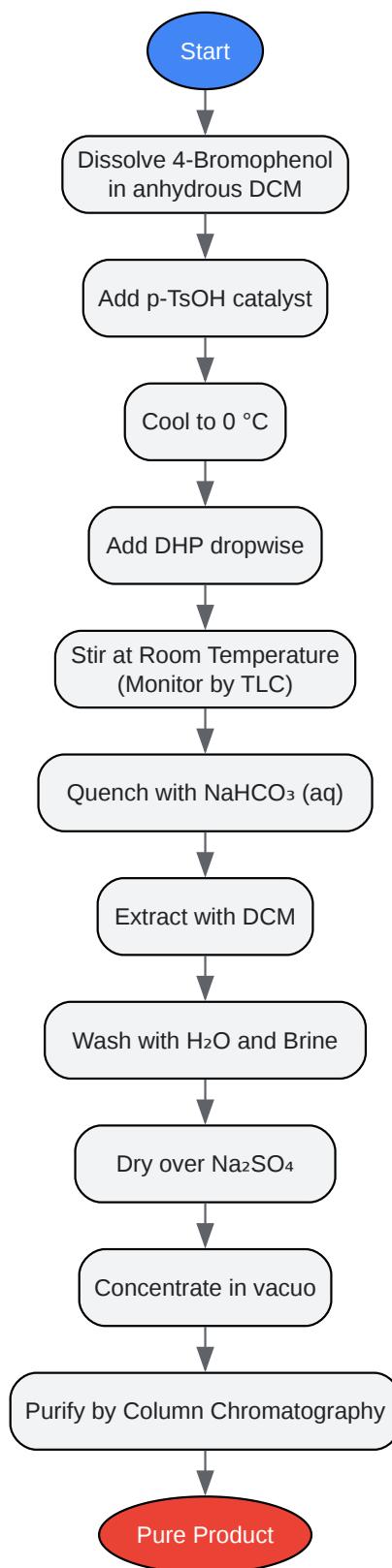
Characterization Data for **2-(4-Bromophenoxy)tetrahydro-2H-pyran**

Property	Value
Molecular Formula	$\text{C}_{11}\text{H}_{13}\text{BrO}_2$ [4] [5]
Molecular Weight	257.12 g/mol [4] [5]
Appearance	White to off-white solid
Melting Point	56-58 °C (lit.) [4]
CAS Number	36603-49-3 [4]


Reaction Parameters and Optimization

The efficiency of the tetrahydropyranylation of 4-bromophenol can be influenced by the choice of catalyst, solvent, and reaction temperature. The following table summarizes various reported conditions.

Catalyst	Solvent	Temperature	Typical Yield	Reference
p-Toluenesulfonic acid (p-TsOH)	Dichloromethane (DCM)	Room Temperature	High	[2][6][7]
Pyridinium p-toluenesulfonate (PPTS)	Dichloromethane (DCM)	Room Temperature	High	[2]
Bismuth triflate	Solvent-free	Room Temperature	Excellent	[1]
Silica-supported perchloric acid	Solvent-free	Room Temperature	High	[1]
Wells-Dawson heteropolyacid	Toluene	Room Temperature	Good to Excellent	


Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis and the overall experimental workflow.

[Click to download full resolution via product page](#)

Caption: Chemical synthesis pathway for **2-(4-Bromophenoxy)tetrahydro-2H-pyran**.

[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 4. 2-(4-溴苯氧基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-(4-Bromophenoxy)tetrahydro-2H-pyran | C11H13BrO2 | CID 4646436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydropyran (DHP) [commonorganicchemistry.com]
- To cite this document: BenchChem. [Synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran from 4-bromophenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1275125#synthesis-of-2-4-bromophenoxy-tetrahydro-2h-pyran-from-4-bromophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com